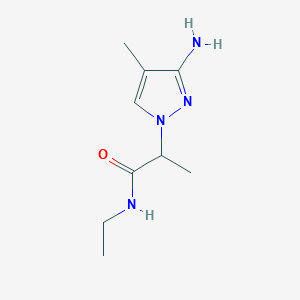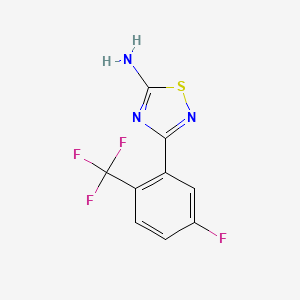
3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring The presence of fluorine and trifluoromethyl groups in the phenyl ring enhances the compound’s chemical stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-(trifluoromethyl)aniline with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-(trifluoromethyl)phenylacetic acid: A compound with similar structural features but different functional groups.
Trifluoromethylpyridine: Another fluorine-containing heterocycle with distinct chemical properties and applications
Uniqueness
3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a thiadiazole ring and fluorinated phenyl group. This combination imparts enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H5F4N3S |
|---|---|
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H5F4N3S/c10-4-1-2-6(9(11,12)13)5(3-4)7-15-8(14)17-16-7/h1-3H,(H2,14,15,16) |
InChI-Schlüssel |
GWCGZHOTZSKYFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2=NSC(=N2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


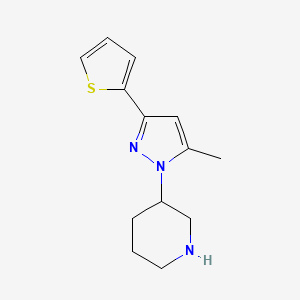
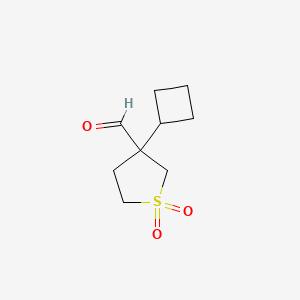
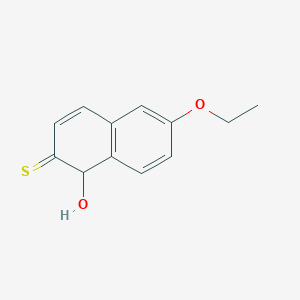

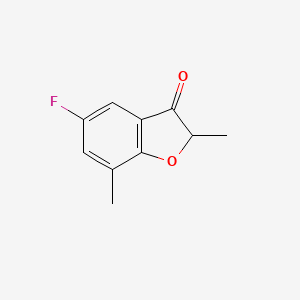
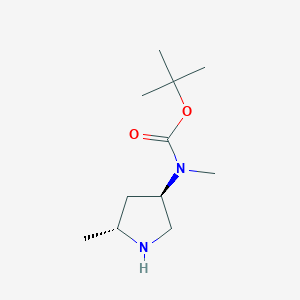
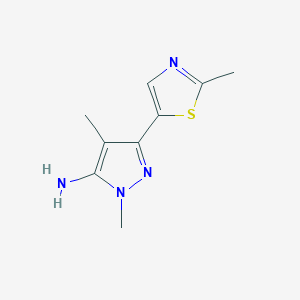
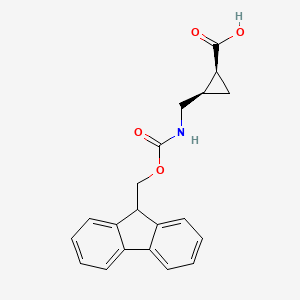
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
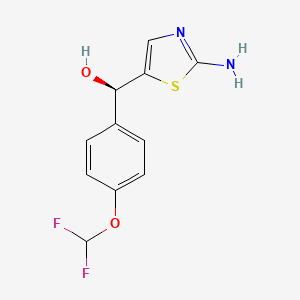

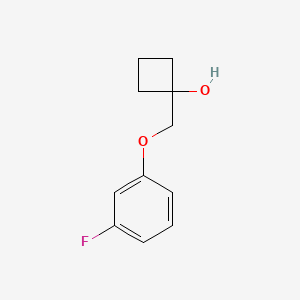
![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
